N1-(3-Aminopropyl)butane-1,4-diamine tris(phosphate)
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Overview
Description
Spermidine phosphate is a polyamine compound that plays a crucial role in cellular metabolism and function. It is found in ribosomes and living tissues, where it is involved in various metabolic processes. Spermidine phosphate is known for its ability to stabilize nucleic acids and cell membranes, and it is a precursor to other polyamines such as spermine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Spermidine phosphate can be synthesized through a biocatalytic method involving the use of engineered Escherichia coli. This method involves the co-expression of enzymes such as homoserine dehydrogenase, carboxyspermidine dehydrogenase, and carboxyspermidine decarboxylase. The process includes the reductive amination of putrescine and L-homoserine to produce carboxyspermidine, which is then converted to spermidine .
Industrial Production Methods
In industrial settings, spermidine phosphate is produced using whole-cell catalytic systems. These systems are optimized for temperature, pH, and enzyme expression levels to achieve high catalytic efficiency. The process involves the use of NADPH self-sufficient cycles to ensure efficient cofactor regeneration .
Chemical Reactions Analysis
Types of Reactions
Spermidine phosphate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving spermidine phosphate include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from the reactions involving spermidine phosphate include other polyamines such as spermine and thermospermine. These products play significant roles in cellular functions and metabolic processes .
Scientific Research Applications
Spermidine phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizing agent for nucleic acids and cell membranes.
Biology: Plays a role in cell growth, proliferation, and differentiation.
Medicine: Investigated for its potential in treating age-related diseases, promoting autophagy, and reducing inflammation.
Industry: Used in the production of bioactive compounds in the food and pharmaceutical industries
Mechanism of Action
Spermidine phosphate exerts its effects through several mechanisms:
Autophagy Induction: Promotes the degradation and recycling of cellular components.
Inflammation Reduction: Modulates inflammatory pathways to reduce inflammation.
Lipid Metabolism: Regulates lipid metabolism and maintains cellular homeostasis.
Cell Growth and Proliferation: Influences cell growth and proliferation by stabilizing nucleic acids and cell membranes
Comparison with Similar Compounds
Spermidine phosphate is compared with other polyamines such as:
Spermine: Another polyamine involved in cellular functions and metabolic processes.
Putrescine: A precursor to spermidine and spermine, involved in cell growth and differentiation.
Thermospermine: A structural isomer of spermine with similar functions.
Spermidine phosphate is unique due to its specific role in promoting autophagy and its potential therapeutic applications in age-related diseases and inflammation .
Properties
Molecular Formula |
C7H28N3O12P3 |
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Molecular Weight |
439.23 g/mol |
IUPAC Name |
N'-(3-aminopropyl)butane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C7H19N3.3H3O4P/c8-4-1-2-6-10-7-3-5-9;3*1-5(2,3)4/h10H,1-9H2;3*(H3,1,2,3,4) |
InChI Key |
ZYCAJSUBDPNHQL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNCCCN)CN.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |
Origin of Product |
United States |
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